10-メトキシイミノスチルベン

概要

説明

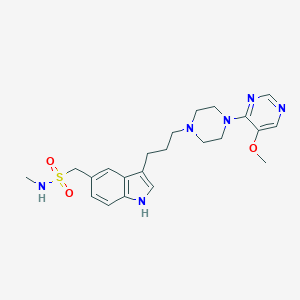

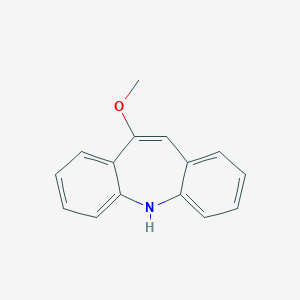

10-Methoxyiminostilbene (MISB) is an advanced intermediate formed during the organic synthesis of several widely prescribed antiepileptic drugs . It is associated as an impurity in the drug substance or drug product of the iminostilbene class of antiepileptic and antipsychotic drugs . The appearance of 10-Methoxyiminostilbene is a bright yellow crystalline powder .

Synthesis Analysis

The synthesis of 10-Methoxyiminostilbene involves several steps . It starts with the addition of iminostilbene-5-formyl halide or a mixture of it into methanol. An alkali metal alcohol salt solution is then dripped to obtain iminostilbene-5-methyl formate. This formate and dibromohydantoin are added into methanol and agitated to react, resulting in 10-methoxy-11-bromo-10,11-dihydroiminostilbene-5-methyl formate. Triethylamine and this formate are added into methylbenzene, agitated, and reacted to obtain 10-methoxy iminostilbene-5-methyl formate. Finally, this formate and alkali metal hydroxide or alkali metal alcoholate are added into methanol and agitated to react, yielding high-purity 10-Methoxyiminostilbene .

Molecular Structure Analysis

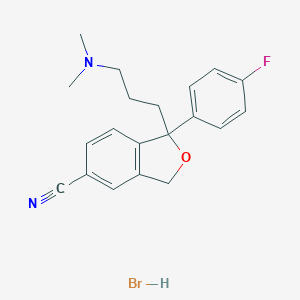

The molecular formula of 10-Methoxyiminostilbene is C15H13NO . The molecular weight is 223.27 g/mol . The InChI string is InChI=1S/C15H13NO/c1-17-15-10-11-6-2-4-8-13 (11)16-14-9-5-3-7-12 (14)15/h2-10,16H,1H3 . The canonical SMILES is COC1=CC2=CC=CC=C2NC3=CC=CC=C31 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 10-Methoxyiminostilbene have been described in the Synthesis Analysis section above .

Physical And Chemical Properties Analysis

10-Methoxyiminostilbene is a bright yellow crystalline powder . More detailed physical and chemical properties were not found in the search results.

科学的研究の応用

10-メトキシイミノスチルベンの用途に関する包括的な分析

医薬品中間体: 10-メトキシイミノスチルベンは、抗てんかん薬であるオキカルバゼピンの合成における重要な中間体です。 このプロセスは、分離と乾燥のステップが2つしかないように最適化されており、この重要な薬物の効率的な製造方法となっています。 .

液体クロマトグラフィー: この化合物は、液体クロマトグラフィー法で使用されており、これはスケーラブルであり、分取分離において不純物を分離するために使用できます。 その特性により、薬物動態の用途に適しています。 .

抗酸化活性: in vitro研究では、10-メトキシイミノスチルベンが抗酸化活性を示すことが示されており、これは潜在的な治療用途がある可能性があります。 .

化学合成: 10-メトキシイミノスチルベンの調製方法は、イミノスチルベン-5-ホルミルハライドとメタノールを使用するなど、さまざまな化学反応を伴い、複雑な化学合成プロセスにおけるその役割を示しています。 .

プロテオミクス研究: 10-メトキシイミノスチルベンは、プロテオミクス研究の用途にも使用され、タンパク質とその機能を研究する科学者にとってツールを提供します。 .

Safety and Hazards

10-Methoxyiminostilbene may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用機序

10-Methoxyiminostilbene, also known as 10-Methoxy-5H-dibenzo[b,f]azepine, is a compound with a molecular formula of C15H13NO and a molecular weight of 223.27 g/mol . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Pathways

10-Methoxyiminostilbene is known to be an intermediate in the synthesis of the antiepileptic drug, oxcarbazepine . .

Result of Action

It is known to exhibit antioxidant activity in vitro , but the specific molecular and cellular effects need further investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 10-Methoxyiminostilbene. For safety, it is recommended to handle this compound in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes . The formation of dust and aerosols should be avoided, and non-sparking tools should be used .

生化学分析

Biochemical Properties

It is known that it exhibits antioxidant activity in vitro . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

Given its antioxidant activity, it may have potential protective effects against oxidative stress in cells .

特性

IUPAC Name |

5-methoxy-11H-benzo[b][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-17-15-10-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)15/h2-10,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHZWXLOSIGIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196999 | |

| Record name | 10-Methoxyiminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4698-11-7 | |

| Record name | 10-Methoxy-5H-dibenz[b,f]azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4698-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Methoxyiminostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004698117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Methoxyiminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-methoxy-5H-dibenz[b,f]azepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-METHOXYIMINOSTILBENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C935IN7U43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 10-Methoxyiminostilbene (MISB) in pharmaceutical synthesis?

A1: 10-Methoxyiminostilbene (MISB) serves as a crucial intermediate in the production of Oxcarbazepine []. Oxcarbazepine is a widely prescribed antiepileptic drug, highlighting the importance of efficient and scalable synthesis methods for MISB.

Q2: Can you elaborate on the novel industrial process for MISB synthesis described in the research?

A2: The research presents a new industrial process for MISB synthesis that offers significant advantages []. This process utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to produce bromohydrin methyl ether from N-acetyliminostilbene. Notably, this process involves only two isolation and drying steps, simplifying the procedure. Moreover, the byproducts generated – acetic acid, 5,5-dimethylhydantoin, and Et3N·HBr – are non-toxic and can be recycled, contributing to the process's sustainability. This efficient and environmentally conscious approach is particularly valuable for large-scale production of MISB.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

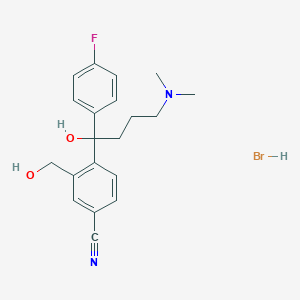

![5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B195662.png)